4-[(8-Nitroquinolin-2-yl)amino]benzoic acid
Overview
Description
4-[(8-Nitroquinolin-2-yl)amino]benzoic acid is an organic compound with the molecular formula C16H11N3O4 and a molecular weight of 309.28 g/mol This compound is characterized by the presence of a nitroquinoline moiety attached to an aminobenzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(8-Nitroquinolin-2-yl)amino]benzoic acid typically involves the following steps:
Nitration of Quinoline: The starting material, quinoline, undergoes nitration to form 8-nitroquinoline. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amination: The 8-nitroquinoline is then subjected to a reduction reaction to convert the nitro group to an amino group, forming 8-aminoquinoline. This reduction can be achieved using reagents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Coupling Reaction: The 8-aminoquinoline is then coupled with 4-aminobenzoic acid through an amide bond formation. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(8-Nitroquinolin-2-yl)amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Common reducing agents include tin(II) chloride, iron powder, or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents, while nucleophilic substitution can be carried out using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 4-[(8-Aminoquinolin-2-yl)amino]benzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(8-Nitroquinolin-2-yl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the quinoline moiety.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[(8-Nitroquinolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. The nitroquinoline moiety can intercalate into DNA, disrupting its function and leading to cytotoxic effects. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-[(8-Aminoquinolin-2-yl)amino]benzoic acid: Similar structure but with an amino group instead of a nitro group.
4-[(8-Methylquinolin-2-yl)amino]benzoic acid: Contains a methyl group on the quinoline ring.
4-[(8-Chloroquinolin-2-yl)amino]benzoic acid: Contains a chloro group on the quinoline ring.
Uniqueness
4-[(8-Nitroquinolin-2-yl)amino]benzoic acid is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
IUPAC Name |
4-[(8-nitroquinolin-2-yl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-16(21)11-4-7-12(8-5-11)17-14-9-6-10-2-1-3-13(19(22)23)15(10)18-14/h1-9H,(H,17,18)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDBWPLCOSSTKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)NC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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